Cas no 2248325-01-9 (4-[5-(Oxiran-2-yl)furan-2-yl]morpholine)
![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine structure](https://ja.kuujia.com/scimg/cas/2248325-01-9x500.png)
4-[5-(Oxiran-2-yl)furan-2-yl]morpholine 化学的及び物理的性質
名前と識別子
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- EN300-6506801
- 2248325-01-9
- 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine
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- インチ: 1S/C10H13NO3/c1-2-10(11-3-5-12-6-4-11)14-8(1)9-7-13-9/h1-2,9H,3-7H2
- InChIKey: PHVUBYVUWJHPEC-UHFFFAOYSA-N
- ほほえんだ: O1CC1C1=CC=C(N2CCOCC2)O1
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 38.1Ų
4-[5-(Oxiran-2-yl)furan-2-yl]morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506801-2.5g |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine |
2248325-01-9 | 95.0% | 2.5g |
$2408.0 | 2025-03-14 | |
Enamine | EN300-6506801-0.5g |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine |
2248325-01-9 | 95.0% | 0.5g |
$1180.0 | 2025-03-14 | |
Enamine | EN300-6506801-0.25g |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine |
2248325-01-9 | 95.0% | 0.25g |
$1131.0 | 2025-03-14 | |
Enamine | EN300-6506801-5.0g |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine |
2248325-01-9 | 95.0% | 5.0g |
$3562.0 | 2025-03-14 | |
Enamine | EN300-6506801-0.1g |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine |
2248325-01-9 | 95.0% | 0.1g |
$1081.0 | 2025-03-14 | |
Enamine | EN300-6506801-1.0g |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine |
2248325-01-9 | 95.0% | 1.0g |
$1229.0 | 2025-03-14 | |
Enamine | EN300-6506801-10.0g |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine |
2248325-01-9 | 95.0% | 10.0g |
$5283.0 | 2025-03-14 | |
Enamine | EN300-6506801-0.05g |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine |
2248325-01-9 | 95.0% | 0.05g |
$1032.0 | 2025-03-14 |
4-[5-(Oxiran-2-yl)furan-2-yl]morpholine 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Wei Chen Nanoscale, 2015,7, 6957-6990
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
4-[5-(Oxiran-2-yl)furan-2-yl]morpholineに関する追加情報
Introduction to 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine (CAS No. 2248325-01-9)
4-[5-(Oxiran-2-yl)furan-2-yl]morpholine, identified by the chemical identifier CAS No. 2248325-01-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a unique structural motif combining a morpholine ring with a furan ring substituted with an oxirane group. Such structural features make it a valuable scaffold for the development of novel bioactive molecules, particularly in the quest for innovative therapeutic agents.
The molecular structure of 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine consists of a morpholine core, which is a six-membered aromatic-like ring containing two nitrogen atoms, linked to a furan ring. The furan ring, itself a five-membered oxygen-containing heterocycle, is further functionalized with an oxirane (epoxide) group at the 5-position. This combination of heterocyclic rings and functional groups endows the compound with distinct electronic and steric properties, making it a promising candidate for further chemical manipulation and biological evaluation.
In recent years, there has been growing interest in the development of morpholine-based derivatives due to their versatile biological activities. Morpholine derivatives are known to exhibit properties such as anti-inflammatory, antiviral, and anticancer effects. The presence of the furan and oxirane moieties in 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine adds additional layers of complexity and potential biological activity. The oxirane group, in particular, is a versatile functional handle that can undergo various chemical transformations, including ring-opening reactions with nucleophiles, which can be exploited to generate diverse libraries of derivatives.
One of the most compelling aspects of 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine is its potential as a building block for drug discovery. The structural motif allows for easy modification at multiple sites, enabling chemists to tailor the properties of the compound for specific biological targets. For instance, the morpholine ring can be further functionalized to introduce pharmacophores that interact with biological receptors or enzymes. Similarly, the furan and oxirane groups provide opportunities for covalent binding or modulation of activity through derivatization.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. Heterocycles are ubiquitous in natural products and pharmaceuticals, often serving as key structural elements that contribute to biological activity. The combination of morpholine and furan rings in 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine places it within this privileged class of compounds, making it an attractive candidate for further investigation.
The oxirane group in particular has garnered attention for its role in medicinal chemistry. Oxiranes are known to participate in various chemical reactions that can be harnessed for drug design purposes. For example, the ring-opening reaction of epoxides with nucleophiles can be used to introduce new functional groups into the molecule, potentially enhancing its binding affinity or selectivity towards biological targets. This reactivity makes 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine a versatile scaffold for generating novel compounds with tailored properties.
In the context of current research trends, there is increasing emphasis on developing sustainable and efficient synthetic methodologies for heterocyclic compounds. The synthesis of 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine presents an opportunity to explore such methodologies. For instance, catalytic approaches that minimize waste and maximize yield could be particularly valuable in this context. Additionally, green chemistry principles could be applied to develop environmentally friendly synthetic routes that align with modern pharmaceutical industry standards.
Biologically speaking,4-[5-(Oxiran-2-ylfuran - 2 - yl)morpholine exhibits potential as an intermediate in the synthesis of bioactive molecules. Its unique structural features suggest that it may interact with biological targets in ways that differ from more conventional scaffolds. This makes it an exciting candidate for exploration in areas such as enzyme inhibition or receptor modulation. Furthermore,CAS No 2248325 - 01 - 9 could serve as a starting point for developing new therapeutic agents targeting diseases where morpholine derivatives have shown promise.
The future prospects for 4-[5-(Oxiran - 2 - ylfuran - 2 - yl)morpholine are vast,CAS No 2248325 - 01 - 9 has not yet been exhaustively explored from both chemical and biological perspectives,which opens up numerous possibilities for innovation and discovery,especially considering its potential applications,in fields like medicinal chemistry,pharmaceutical research,and biotechnology,where novel bioactive molecules are continually sought after,to address unmet medical needs,and improve human health outcomes.
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